4-(Chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid

CAS No.: 709605-80-1

Cat. No.: VC16797060

Molecular Formula: C4HClF8O5S2

Molecular Weight: 380.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 709605-80-1 |

|---|---|

| Molecular Formula | C4HClF8O5S2 |

| Molecular Weight | 380.6 g/mol |

| IUPAC Name | 4-chlorosulfonyl-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid |

| Standard InChI | InChI=1S/C4HClF8O5S2/c5-19(14,15)3(10,11)1(6,7)2(8,9)4(12,13)20(16,17)18/h(H,16,17,18) |

| Standard InChI Key | OCZPDBHWFCHPCV-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)O)(F)F |

Introduction

Structural and Nomenclatural Analysis

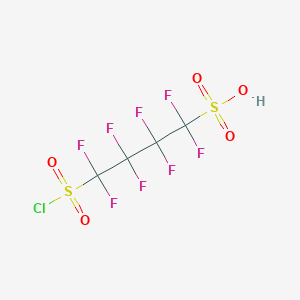

The systematic IUPAC name 4-(chlorosulfonyl)-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid delineates its structure unambiguously:

-

A four-carbon butane chain forms the backbone.

-

All hydrogen atoms except those at positions 1 and 4 are replaced by fluorine atoms, resulting in eight fluorines (octafluoro).

-

Position 1 bears a sulfonic acid group (-SO₃H).

-

Position 4 is substituted with a chlorosulfonyl moiety (-SO₂Cl).

This arrangement yields the molecular formula C₄HF₈ClS₂O₅, with a calculated molecular weight of 381.59 g/mol (based on atomic masses: C=12.01, H=1.01, F=19.00, Cl=35.45, S=32.07, O=16.00). The compound’s structure shares similarities with 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid (CAS 70259-86-8), which lacks the chlorosulfonyl group but exhibits a boiling point of 129–131°C at 15 mmHg .

Synthesis and Manufacturing

While no direct synthesis route for this compound is documented, analogous perfluorinated sulfonic acids are typically prepared via electrochemical fluorination (ECF) or fluorination of sulfonic acid precursors. For example:

-

Electrochemical fluorination of butanesulfonic acid derivatives in anhydrous hydrogen fluoride (HF) introduces fluorine atoms across the carbon chain .

-

Chlorosulfonation of perfluorinated intermediates using chlorosulfonic acid (HSO₃Cl) could introduce the -SO₂Cl group at position 4 .

A hypothetical synthesis might proceed as follows:

-

Perfluorination: Subjecting butane-1-sulfonic acid to ECF yields 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid .

-

Chlorosulfonation: Treating the perfluorinated product with excess ClSO₃H under controlled conditions (0–5°C, 12–24 hours) introduces the chlorosulfonyl group at position 4 .

Key challenges include:

-

Regioselectivity: Ensuring the chlorosulfonyl group attaches exclusively at position 4.

-

Purification: Separating the target compound from byproducts like disulfonyl chlorides requires fractional distillation or preparative chromatography .

Physicochemical Properties

Data for the exact compound are scarce, but properties can be extrapolated from structurally related molecules:

The compound’s thermal stability likely exceeds 200°C, as seen in perfluorinated sulfonic acids like Nafion® . The chlorosulfonyl group introduces hydrolytic sensitivity, requiring anhydrous storage conditions to prevent decomposition to sulfonic acid and HCl .

Reactivity and Applications

Chemical Reactivity

The molecule exhibits dual reactivity:

-

Acidic proton (-SO₃H): Participates in acid-catalyzed reactions (esterifications, alkylations).

-

Chlorosulfonyl group (-SO₂Cl): Undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates .

Notable reactions include:

Industrial and Research Applications

-

Catalysis: The strong acidity (-SO₃H) makes it a candidate for replacing traditional acids like H₂SO₄ in Friedel-Crafts or esterification reactions, offering easier separation and reusability .

-

Polymer Chemistry: As a comonomer, it could enhance the ion-exchange capacity of fluoropolymers used in fuel cells or membranes .

-

Surfactants: Derivatives with hydrocarbon tails may serve as thermally stable fluorosurfactants for firefighting foams or coatings .

Future Research Directions

-

Synthetic Optimization: Developing one-pot syntheses to improve yield and regioselectivity.

-

Catalytic Screening: Testing efficiency in Brønsted acid-catalyzed reactions versus established catalysts.

-

Polymer Applications: Incorporating the compound into ionomers for high-temperature fuel cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume